N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
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Overview
Description
N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a pyridazinone moiety, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the bromination of 2,5-dimethylphenyl to introduce the bromine atom. This is followed by the formation of the pyridazinone ring through a cyclization reaction involving appropriate precursors. The final step involves the sulfonation of the aromatic ring and subsequent coupling with the pyridazinone derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Purification processes such as crystallization, distillation, and chromatography are also integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The brominated aromatic ring and pyridazinone moiety may also contribute to the compound’s binding affinity and specificity for certain proteins or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- N-(4-fluoro-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- N-(4-iodo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
Uniqueness
N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the sulfonamide group with the pyridazinone ring also provides a distinctive structural framework that can interact with a variety of biological targets, making it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C20H20BrN3O3S |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-4-14-5-6-15(17-7-8-20(25)23-22-17)11-19(14)28(26,27)24-18-10-12(2)16(21)9-13(18)3/h5-11,24H,4H2,1-3H3,(H,23,25) |
InChI Key |
IYCRBIFUMGSEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=C(C=C(C(=C3)C)Br)C |
Origin of Product |
United States |
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